Copper--samarium (3/1) Copper--samarium (3/1)
Brand Name: Vulcanchem
CAS No.: 61240-52-6
VCID: VC19528038
InChI: InChI=1S/3Cu.Sm
SMILES:
Molecular Formula: Cu3Sm
Molecular Weight: 341.0 g/mol

Copper--samarium (3/1)

CAS No.: 61240-52-6

Cat. No.: VC19528038

Molecular Formula: Cu3Sm

Molecular Weight: 341.0 g/mol

* For research use only. Not for human or veterinary use.

Copper--samarium (3/1) - 61240-52-6

Specification

CAS No. 61240-52-6
Molecular Formula Cu3Sm
Molecular Weight 341.0 g/mol
IUPAC Name copper;samarium
Standard InChI InChI=1S/3Cu.Sm
Standard InChI Key DQTAACCTWHBIOX-UHFFFAOYSA-N
Canonical SMILES [Cu].[Cu].[Cu].[Sm]

Introduction

Characterization Techniques

The structural and compositional analysis of Cu₃Sm relies on advanced methodologies:

Primary Characterization Methods

TechniquePurposeExample Application
X-ray Diffraction (XRD)Determining crystal structure and phase purityIdentifying SmCo₅ vs. Sm₂Co₇ phases
Electron MicroscopyResolving microstructural features (e.g., grain size, porosity)Observing nanostructured lamellae in SmCo
Energy Dispersive Spectroscopy (EDS)Quantifying elemental compositionVerifying Sm:Cu ratios in SmCo systems
Differential Thermal Analysis (DTA)Studying phase transitions and thermal stabilityDetecting Sm₅Co₁₉ phases in SmCo

For Cu₃Sm, XRD would be critical to confirm the absence of impurity phases, while EDS would validate the 3:1 Cu:Sm ratio .

Physical Properties

While explicit data for Cu₃Sm is sparse, properties of related intermetallics provide insights:

Electronic and Magnetic Behavior

  • d-Band Energy Levels: Cu-TM (transition metal) intermetallics exhibit d-band hybridization, influencing electronic conductivity. Adjusting d-band positions via Hubbard U corrections improves theoretical models .

  • Magnetic Anisotropy: SmCo₅ systems show high coercivity due to crystallographic alignment, a feature potentially transferable to Cu₃Sm .

  • Oxidation Resistance: Co-Al intermetallics demonstrate robustness at elevated temperatures, suggesting Cu₃Sm may exhibit similar durability .

Thermal and Structural Properties

  • Melting Point: Estimated to exceed 1000°C based on Cu (1085°C) and Sm (1072°C) melting points .

  • Density: Likely intermediate between Cu (8.96 g/cm³) and Sm (7.52 g/cm³), approximating ~8.2 g/cm³ .

Research Gaps and Future Directions

  • Structural Elucidation: No single-crystal XRD data exists for Cu₃Sm. High-pressure synthesis, as used for Cu₁₁Bi₇, could stabilize novel phases .

  • Nanoparticle Synthesis: Monodisperse Cu₃Sm nanoparticles remain unexplored. Seed-mediated growth or thermal explosion methods may enable scalable production .

  • Theoretical Modeling: DFT studies on Cu-TM systems highlight the need to refine d-band models for accurate electronic predictions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator